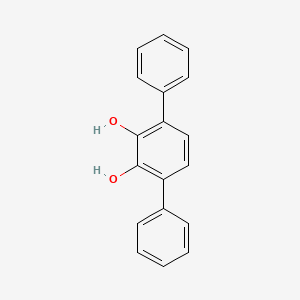
2,2'-Dimethyl-5,5'-dinitrobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dimethyl-5,5’-dinitrobiphenyl is an organic compound with the molecular formula C14H12N2O4 It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups and two nitro groups at the 2,2’ and 5,5’ positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,2’-Dimethyl-5,5’-dinitrobiphenyl involves the Ullmann coupling reaction. This reaction typically uses 1-iodo-2-nitrobenzene as a starting material, which undergoes a coupling reaction in the presence of a copper catalyst to form the biphenyl core . The reaction conditions often include the use of a solvent-free environment, which makes the process more environmentally friendly .
Industrial Production Methods
In an industrial setting, the synthesis of 2,2’-Dimethyl-5,5’-dinitrobiphenyl can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dimethyl-5,5’-dinitrobiphenyl can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures.
Major Products
Reduction: 2,2’-Dimethyl-5,5’-diaminobiphenyl.
Oxidation: 2,2’-Dicarboxy-5,5’-dinitrobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-Dimethyl-5,5’-dinitrobiphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,2’-Dimethyl-5,5’-dinitrobiphenyl exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro groups are converted to amino groups, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions include the interaction of the nitro groups with reducing agents and the subsequent formation of intermediate species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dimethyl-6,6’-dinitrobiphenyl: Similar structure but with nitro groups at the 6,6’ positions.
2,2’-Dinitrobiphenyl: Lacks the methyl groups present in 2,2’-Dimethyl-5,5’-dinitrobiphenyl.
2,2’-Dimethylbiphenyl: Lacks the nitro groups present in 2,2’-Dimethyl-5,5’-dinitrobiphenyl.
Uniqueness
2,2’-Dimethyl-5,5’-dinitrobiphenyl is unique due to the specific positioning of its methyl and nitro groups, which confer distinct chemical properties and reactivity compared to its analogs. This unique structure makes it valuable for specific applications in synthetic chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
32304-72-6 |
|---|---|
Molekularformel |
C14H12N2O4 |
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
1-methyl-2-(2-methyl-5-nitrophenyl)-4-nitrobenzene |
InChI |
InChI=1S/C14H12N2O4/c1-9-3-5-11(15(17)18)7-13(9)14-8-12(16(19)20)6-4-10(14)2/h3-8H,1-2H3 |
InChI-Schlüssel |
XHNMMYUUAOIMIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



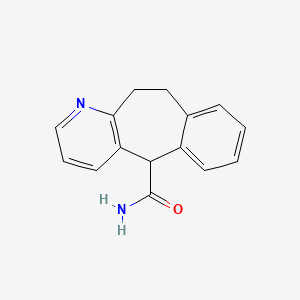
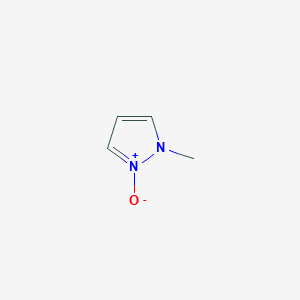
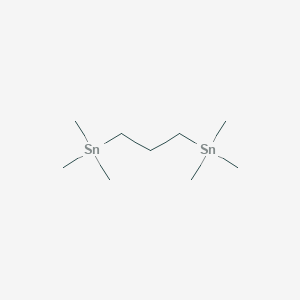
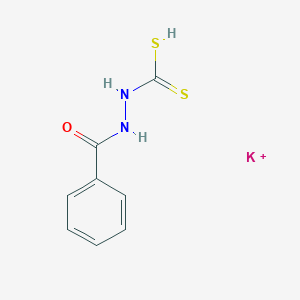
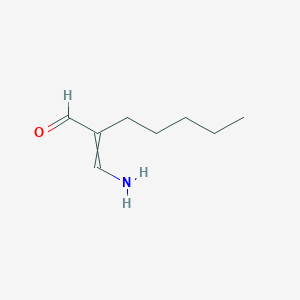


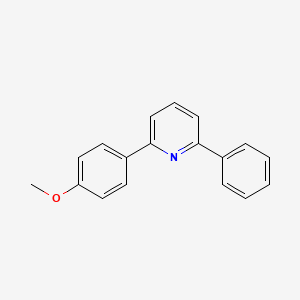

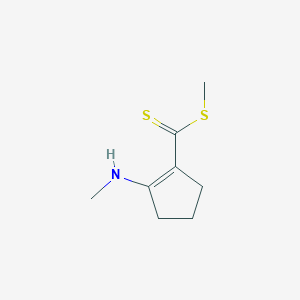

![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)
